1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole
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Overview
Description
1-{3-iodobicyclo[111]pentan-1-yl}-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring, which is further connected to a pyrazole ring
Mechanism of Action
Target of Action
The target of action for a compound like “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” would depend on its specific structure and functional groups. Bicyclo[1.1.1]pentanes (BCPs) are often used as bioisosteres for tert-butyl and aryl groups, as well as internal alkynes . They have gained considerable momentum in drug development programs .
Mode of Action
The mode of action would involve the compound interacting with its target in the body. For example, in the synthesis of similar compounds, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. BCPs have various applications in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Pyrazole Ring: The final step involves the formation of the pyrazole ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of iodinated derivatives with higher oxidation states.
Reduction Products: Reduction typically results in the removal of the iodine atom, forming deiodinated derivatives.
Scientific Research Applications
1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
1-{3-bromobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-{3-chlorobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
1-{3-fluorobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns. This uniqueness can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-4-8(5-7,6-7)11-3-1-2-10-11/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUTKMTXMXVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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